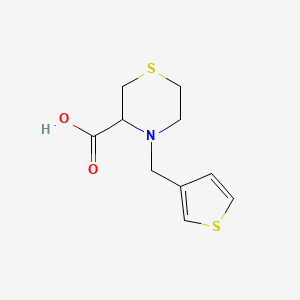
4-(Thiophen-3-ylmethyl)thiomorpholine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Thiophen-3-ylmethyl)thiomorpholine-3-carboxylic acid is a compound that features a thiophene ring attached to a thiomorpholine ring, with a carboxylic acid functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Thiophen-3-ylmethyl)thiomorpholine-3-carboxylic acid typically involves the reaction of thiomorpholine derivatives with thiophene-based compounds. One common method includes the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate thiophene carboxylic derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable reactions similar to those used in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Thiophen-3-ylmethyl)thiomorpholine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorinating agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated thiophene derivatives.
Applications De Recherche Scientifique
4-(Thiophen-3-ylmethyl)thiomorpholine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical sensors
Mécanisme D'action
The mechanism of action of 4-(Thiophen-3-ylmethyl)thiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and proteins, potentially inhibiting their activity. The carboxylic acid group can form hydrogen bonds with active sites, enhancing binding affinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiomorpholine-3-carboxylic acid: Lacks the thiophene ring, making it less versatile in chemical reactions.
Thiophene-2-carboxylic acid: Lacks the thiomorpholine ring, limiting its biological applications.
Uniqueness
4-(Thiophen-3-ylmethyl)thiomorpholine-3-carboxylic acid is unique due to the presence of both the thiophene and thiomorpholine rings, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for diverse applications in research and industry .
Propriétés
Formule moléculaire |
C10H13NO2S2 |
|---|---|
Poids moléculaire |
243.4 g/mol |
Nom IUPAC |
4-(thiophen-3-ylmethyl)thiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C10H13NO2S2/c12-10(13)9-7-15-4-2-11(9)5-8-1-3-14-6-8/h1,3,6,9H,2,4-5,7H2,(H,12,13) |
Clé InChI |
LSBCGMZMIDKHPD-UHFFFAOYSA-N |
SMILES canonique |
C1CSCC(N1CC2=CSC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-(4-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B12990325.png)
![5,7-Dichloro-N-(4-methoxyphenyl)thiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B12990336.png)
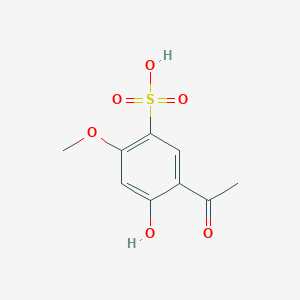
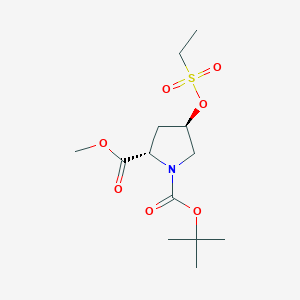
![Benzyl 2-azaspiro[4.4]nonane-3-carboxylate](/img/structure/B12990367.png)
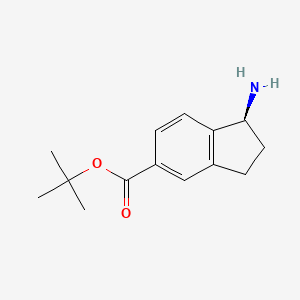
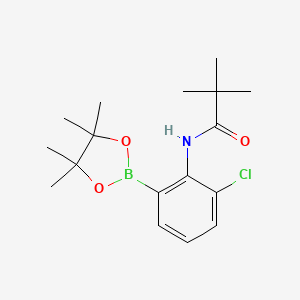
![3-Bromo-2-(chloromethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12990382.png)
![5-Oxa-2-azaspiro[3.4]octan-8-one hydrochloride](/img/structure/B12990383.png)
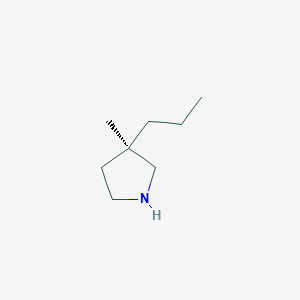

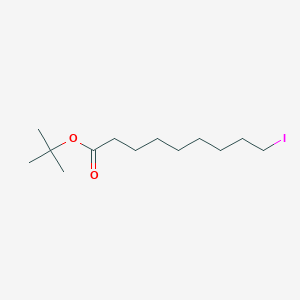
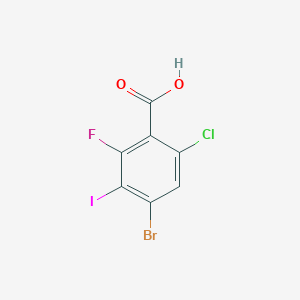
![2-Methoxy-4-[(1-phenylethylamino)methyl]phenol](/img/structure/B12990391.png)
